2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide
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Overview
Description
2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H20N6O3 and its molecular weight is 332.364. The purity is usually 95%.
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Scientific Research Applications
Catalytic and Biochemical Applications
One significant area of research involves the synthesis and evaluation of derivatives of imidazoles for catalytic and biochemical applications. For example, manganese(II) complexes with imidazole-based acetamides have been studied as both homogeneous and heterogenised catalysts for alkene epoxidation with H2O2. These complexes demonstrate significant potential in facilitating productive alkene epoxidations, highlighting the compound's utility in catalysis and the development of more efficient chemical processes (Serafimidou, Stamatis, & Louloudi, 2008).
Pharmacological Investigations
In pharmacological research, derivatives have been synthesized to explore their potential as histamine H4 receptor agonists, providing a basis for the development of new therapeutic agents. Specific compounds have shown potent full agonist activity at the human histamine H4 receptor, offering insights into selective receptor targeting and the design of drugs with improved therapeutic profiles (Igel et al., 2009).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial activities of imidazole derivatives has yielded compounds with promising efficacy against various bacterial strains, including resistant Gram-positive and Gram-negative bacteria. This work supports the potential of these compounds in addressing the challenge of antibiotic resistance and developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004). Additionally, studies on the antioxidant properties of benzophenone tagged thiazolidinone analogs, incorporating imidazole derivatives, have identified compounds with significant xanthine oxidase inhibition and antioxidant activities, contributing to the exploration of new treatments for oxidative stress-related conditions (Ranganatha et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound 2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Properties
IUPAC Name |
2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-7(2)20-8(3)9(4)21-11-12(17-14(20)21)18(5)15(24)19(13(11)23)6-10(16)22/h7H,6H2,1-5H3,(H2,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSAPKIZXCEUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)N)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.